1-(3-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-5-7-15(8-6-12)22-11-14(10-16(22)23)20-18(24)21-17-13(2)4-3-9-19-17/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBHYAGDOUVIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methylpyridin-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, and presents relevant data from various studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C17H19N3O
- Molecular Weight : 283.35 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research indicates that derivatives of pyridine and pyrrolidine structures often exhibit substantial antibacterial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values for related pyrrolidine derivatives ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, some studies have explored the antifungal activity of related compounds. Pyridine derivatives have shown effectiveness against fungal pathogens, suggesting that structural modifications in compounds like this compound could enhance antifungal activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For example, studies have demonstrated that similar compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Induction of apoptosis |
| U937 | 10.38 | Activation of caspase pathways |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridine derivatives, including those structurally related to our compound, reported a significant reduction in bacterial load in infected mice models when treated with these compounds. The results highlighted the importance of functional groups attached to the pyridine ring in enhancing antibacterial efficacy .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer effects, researchers found that treatment with a compound similar to this compound resulted in a marked decrease in cell viability in various cancer cell lines. Flow cytometry analysis revealed that these compounds caused cell cycle arrest at the G1 phase and triggered apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and biological profiles. Below is a detailed comparison based on the evidence:
Substituent Variations in Pyrrolidinone Derivatives
- Analog from : Ethyl (E)-3-(5-oxo-1-(p-tolyl)-4-(p-tolylamino)-2,5-dihydro-1H-pyrrol-3-yl)acrylate (7c) shares the p-tolyl-pyrrolidinone core but includes an acrylate ester and a second p-tolylamino group. This increases steric bulk and may reduce bioavailability compared to the urea-linked target compound .
Key Difference : The urea bridge in the target compound provides hydrogen-bonding capability, which is absent in 7c’s acrylate ester.
Urea-Linked Pyridine Derivatives
- Target Compound : The 3-methylpyridin-2-yl group may enhance binding to nicotinic acetylcholine receptors or kinase domains due to its electron-rich aromatic system.
- Analog from : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) replaces the pyrrolidinone with a triazole ring and methoxyphenyl group. The nitro and methoxy substituents increase polarity but may reduce membrane permeability compared to the p-tolyl group in the target compound .
Heterocyclic Core Modifications
- Analog from : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) uses an oxadiazole core instead of urea. Oxadiazoles are bioisosteres for esters and amides, offering metabolic stability but lacking the urea’s hydrogen-bond donor capacity .
Key Difference : The oxadiazole in 1a may improve pharmacokinetic stability but reduce interactions with targets requiring strong hydrogen bonding.
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
